[5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine
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Overview
Description
1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine is an organic compound with the molecular formula C11H12N2O2 It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine typically involves the formation of the isoxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of an appropriate precursor, such as 3-methoxyphenylhydrazine, with an α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isoxazole derivatives .
Scientific Research Applications
1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-methoxyphenyl)-5-isoxazolyl]methanamine
- 1-[3-(4-fluorophenyl)-5-isoxazolyl]methanamine
- 1-[3-isopropylisoxazol-5-yl]methanamine
Uniqueness
1-[5-(3-methoxyphenyl)-3-isoxazolyl]methanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11/h2-6H,7,12H2,1H3 |
InChI Key |
KLGTYFNPHMEIJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CN |
Origin of Product |
United States |
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